molecular formula C15H12ClNO4 B6409034 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261934-23-9

3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6409034
CAS RN: 1261934-23-9
M. Wt: 305.71 g/mol
InChI Key: ZVLAUXGJHRJSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% (3-C4CPMB) is a synthetic compound that has been used in scientific research for various applications. It is an aromatic, water-soluble compound that has a molecular weight of 318.7 g/mol and a melting point of 149-152°C. 3-C4CPMB is a derivative of benzoic acid, and it is produced by a reaction between 3-chlorobenzoyl chloride and 3-amino-4-chlorophenol.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an antimicrobial agent by interfering with the cell wall synthesis of microbes. It is also believed to act as a corrosion inhibitor by forming a protective layer on metal surfaces. Additionally, it is thought to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. It has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments are its availability, ease of synthesis, and relatively low cost. Additionally, it is a water-soluble compound, which makes it easier to work with. However, there are some limitations to using 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. For example, the compound is not very stable and it is prone to hydrolysis. Additionally, it is not very soluble in organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are a variety of potential future directions for 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95%. For example, further research could be conducted to explore its potential applications in the pharmaceutical and medical fields. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential as a fluorescent indicator in biological assays. Finally, further research could be conducted to explore its potential as a reagent for the detection of organic compounds and metal ions.

Synthesis Methods

The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% is relatively straightforward. It is produced by a reaction between 3-chlorobenzoyl chloride and 3-amino-4-chlorophenol in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dimethylformamide. The reaction is carried out at room temperature and the product is purified by recrystallization.

Scientific Research Applications

3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% has been used in scientific research for various applications. It has been used as an antimicrobial agent, as a corrosion inhibitor, and as an antioxidant. It has also been used as a fluorescent indicator in biological assays, as a reagent for the detection of metal ions, and as a reagent for the detection of organic compounds.

properties

IUPAC Name

3-(3-carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-13-9(3-2-4-10(13)15(19)20)8-5-6-12(16)11(7-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLAUXGJHRJSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691594
Record name 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid

CAS RN

1261934-23-9
Record name 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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